1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 142.20 g/mol. This compound is characterized by a cyclobutane ring, which is a four-membered carbon ring, and features both a hydroxypropyl group and an aldehyde functional group. The presence of these functional groups gives this compound unique chemical properties and potential applications in various scientific fields, including chemistry, biology, and medicine .
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
The synthesis of 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde typically involves several steps:
In industrial settings, large-scale reactors and continuous flow processes may be employed to enhance production efficiency. Purification techniques such as distillation and chromatography are commonly used to isolate the final product .
1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde has various applications across different fields:
Several compounds share structural similarities with 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde | Contains two hydroxyl groups instead of one | |
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde | Contains a fluorine atom, altering reactivity | |
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | Features a methyl group on the hydroxypropyl chain |
These compounds differ primarily in their functional groups or substitutions on the cyclobutane ring, which affects their chemical reactivity and potential applications. The unique combination of a hydroxypropyl group and an aldehyde functional group in 1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde distinguishes it from these similar compounds, potentially leading to unique biological activities and synthetic pathways .